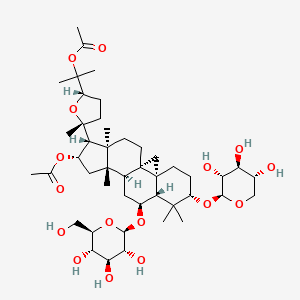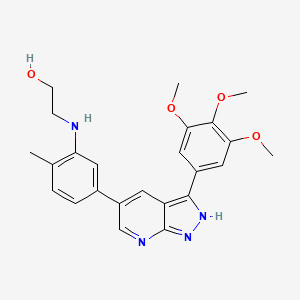
Coumarin-C2-exo-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin-C2-exo-BCN is a dye derivative of Coumarin, featuring the hydrophilic bidentate macrocyclic ligand exo-BCN. This compound is particularly notable for its applications in click chemistry, where exo-BCN can react with azide-containing molecules to form stable triazoles under catalyst-free conditions . The compound’s unique structure and properties make it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-exo-BCN typically involves the incorporation of the exo-BCN ligand into the Coumarin structure. This process can be achieved through various synthetic routes, including:
Knoevenagel Reaction: This method involves the condensation of Coumarin with aldehydes in the presence of a base, leading to the formation of Coumarin derivatives.
Pechmann Condensation: This classic method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form Coumarin derivatives.
Transition Metal Catalysis: Modern methods often employ transition metal catalysts to facilitate the formation of Coumarin derivatives through C-H bond activation and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Coumarin-C2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry: The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles without the need for a catalyst.
Oxidation and Reduction: Coumarin derivatives can undergo oxidation and reduction reactions, leading to the formation of various functionalized products.
Substitution Reactions:
Common Reagents and Conditions
Azides: Used in click chemistry reactions with exo-BCN to form triazoles.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
Triazoles: Formed from click chemistry reactions with azides.
Functionalized Coumarins: Resulting from oxidation, reduction, and substitution reactions
科学的研究の応用
Coumarin-C2-exo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye and in click chemistry for the synthesis of complex molecules
Biology: Employed in fluorescent labeling of biomolecules and in imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and sensors.
作用機序
The mechanism of action of Coumarin-C2-exo-BCN primarily involves its ability to participate in click chemistry reactions. The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles, which can be used to link various biomolecules and synthetic compounds . This property makes it a valuable tool in bioconjugation and material science.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, widely used as a fluorescent dye and in medicinal chemistry.
Coumarin-3-carboxylic acid: Another Coumarin derivative with applications in fluorescence and as a building block for more complex molecules.
Coumarin-6: A fluorescent dye used in various imaging applications.
Uniqueness
Coumarin-C2-exo-BCN stands out due to its incorporation of the exo-BCN ligand, which enables catalyst-free click chemistry reactions. This unique feature allows for the efficient and selective formation of triazoles, making it a versatile tool in various scientific fields .
特性
分子式 |
C27H33N3O5 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23? |
InChIキー |
LUYLWVCNHATAEN-TYABSZSSSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)

![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)

![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)





